1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine
Description
Contextual Significance of Pyrrolidine (B122466) Cores in Biologically Active Compounds
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. nih.gov Its significance stems from its prevalence in numerous natural products, particularly alkaloids, and its incorporation into a multitude of synthetic drugs. nih.gov The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a significant advantage in designing molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors. google.com
This structural feature provides a versatile scaffold that can be stereochemically controlled, meaning the spatial arrangement of substituents on the ring can be precisely defined. google.com This is crucial, as different stereoisomers of a drug can have vastly different biological activities and pharmacological profiles. google.com The pyrrolidine nucleus is found in drugs approved by the U.S. Food and Drug Administration (FDA) across various therapeutic areas, highlighting its versatility and importance in pharmaceutical sciences. google.com
Overview of Structural Motifs Incorporating Arylmethyl and Amine Functionalities
The structure of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine features two key functional motifs attached to the central pyrrolidine ring: an arylmethyl group (specifically, a 4-tert-butylbenzyl group) at the nitrogen atom (N-1 position) and a primary amine group at the C-3 position.
The arylmethyl motif , particularly the benzyl (B1604629) group, is a common feature in medicinal chemistry. It often serves as a hydrophobic ligand that can interact with non-polar pockets within protein targets. The inclusion of a tert-butyl group on the phenyl ring is a strategic modification. This bulky, lipophilic group can enhance binding affinity by occupying larger hydrophobic cavities and can also influence the compound's pharmacokinetic properties, such as metabolic stability. Several biologically active compounds, including some transient receptor potential vanilloid 1 (TRPV1) antagonists, feature an N-4-t-butylbenzyl moiety, suggesting the utility of this group in molecular design. nih.govresearchgate.net
The amine functionality is critical for biological activity. The primary amine at the C-3 position of the pyrrolidine ring can act as a hydrogen bond donor and acceptor, and its basic nature allows it to form ionic interactions with acidic residues in a protein's active site. The position and orientation of this amine group are crucial for determining the compound's selectivity and potency for its target.
Rationale for Investigating this compound
While specific research on this compound is not extensively documented in public literature, a clear rationale for its synthesis and investigation can be inferred from the principles of medicinal chemistry and studies of related compounds. The molecule represents a deliberate combination of structural features known to confer biological activity.
The investigation of this compound is likely driven by the goal of creating novel molecules with potential activity at targets where both a hydrophobic arylmethyl interaction and a precisely positioned amine are required for binding. For instance, analogs of pyrovalerone, which contain a pyrrolidine ring, are known to be potent inhibitors of monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The design of this compound could be an attempt to explore new chemical space for modulators of these transporters.
Furthermore, the presence of the 4-tert-butylbenzyl group, found in some TRPV1 antagonists, suggests that this compound could be investigated for its potential as a pain modulator. nih.gov The combination of the rigid, chiral pyrrolidine-3-amine scaffold with the bulky hydrophobic benzyl group provides a unique three-dimensional structure that could selectively target a specific receptor or enzyme. The systematic exploration of such combinations is a fundamental strategy in the search for new lead compounds in drug discovery.
Below is a table of related compounds and their investigated biological activities, which helps to contextualize the potential areas of interest for this compound.
| Compound Class | Key Structural Features | Investigated Biological Activity |
| Pyrovalerone Analogs | Pyrrolidine, Phenyl group, Amine | Dopamine & Norepinephrine Transporter Inhibition nih.gov |
| BCTC Analogs | N-(4-tert-butylphenyl) group | TRPV1 Antagonism nih.gov |
| N-4-t-Butylbenzyl Propanamides | N-4-t-butylbenzyl group | TRPV1 Antagonism nih.gov |
Historical Perspective on Related Pyrrolidine-Based Research
The history of pyrrolidine-based research is rich and dates back to the isolation of naturally occurring alkaloids like nicotine (B1678760) and hygrine. These natural products demonstrated significant biological effects and spurred chemical interest in the pyrrolidine scaffold. For much of the 20th century, synthetic chemists worked to create derivatives of these natural products and other novel pyrrolidine-containing compounds. medihealthpedia.com
In the mid-20th century, the development of synthetic methodologies allowed for more systematic exploration of pyrrolidine derivatives, leading to the discovery of drugs for a wide range of conditions. For example, procyclidine, an anticholinergic agent, and ethosuximide, an antiepileptic drug, both feature the pyrrolidine core and were developed during this period. nih.gov
More recently, advances in asymmetric synthesis have enabled the creation of specific stereoisomers of substituted pyrrolidines. mdpi.com This has been a major breakthrough, allowing medicinal chemists to fine-tune the pharmacological properties of drug candidates. The development of pyrrolidine-based drugs continues to be an active area of research, with new compounds being investigated for indications ranging from central nervous system disorders to infectious diseases and cancer. nih.gov The ongoing exploration of molecules like this compound is a continuation of this long history, applying modern principles of rational drug design to a historically significant chemical scaffold.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)13-6-4-12(5-7-13)10-17-9-8-14(16)11-17/h4-7,14H,8-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDGVKNYAWWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197702 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347194-16-5 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347194-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Tert Butylphenyl Methyl Pyrrolidin 3 Amine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine reveals two primary strategic disconnections. The most logical disconnection is at the C-N bond between the pyrrolidine (B122466) nitrogen and the benzylic carbon. This leads to two key precursors: pyrrolidin-3-amine and a suitable 4-tert-butylbenzyl electrophile, such as 4-tert-butylbenzyl bromide or chloride. This approach is favored due to the commercial availability or straightforward synthesis of both fragments.
A second, less common, disconnection could involve breaking the bonds of the pyrrolidine ring itself. This would entail a more complex synthesis, potentially starting from acyclic precursors and forming the heterocyclic ring with the N-(4-tert-butylbenzyl) substituent already in place. While offering flexibility in analog synthesis, this approach is generally more synthetically demanding.
Classical Synthetic Approaches for Pyrrolidine Ring Formation
The formation of the pyrrolidine core is a critical step in the synthesis of the target molecule. Several classical methods can be employed for this purpose.
Cyclization Reactions in Pyrrolidine Synthesis
Intramolecular cyclization reactions are a powerful tool for constructing the pyrrolidine ring. One common approach involves the cyclization of a linear precursor containing an amine and a leaving group at appropriate positions. For instance, a 1,4-dihalide can react with a primary amine to form the pyrrolidine ring. Another strategy is the intramolecular reductive amination of a γ-amino ketone or aldehyde.
Furthermore, 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene can afford highly substituted pyrrolidines. This method offers excellent control over stereochemistry and is particularly useful for the synthesis of complex analogs.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of pyrrolidine synthesis, intramolecular reductive amination of a γ-amino aldehyde or ketone can directly lead to the formation of the pyrrolidine ring. This one-pot reaction typically involves the formation of a cyclic imine intermediate, which is then reduced in situ by a suitable reducing agent.
| Precursor Type | Reducing Agent | Typical Conditions |
| γ-Amino aldehyde | Sodium triacetoxyborohydride | Dichloroethane, Room Temperature |
| γ-Amino ketone | Sodium cyanoborohydride | Methanol, Acetic Acid |
| γ-Nitro ketone | Catalytic Hydrogenation (e.g., Pd/C) | H₂, Ethanol, Elevated Pressure |
Introduction of the 4-Tert-butylphenylmethyl Moiety
Once the pyrrolidin-3-amine core is obtained, the final step is the introduction of the 4-tert-butylphenylmethyl group. This is typically achieved through N-alkylation or reductive amination.
N-Alkylation Procedures on Pyrrolidin-3-amine
Direct N-alkylation of pyrrolidin-3-amine with a 4-tert-butylbenzyl halide (e.g., bromide or chloride) is a straightforward approach. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction rate and yield.
| Alkylating Agent | Base | Solvent | Typical Temperature |
| 4-tert-Butylbenzyl bromide | Potassium carbonate | Acetonitrile | Reflux |
| 4-tert-Butylbenzyl chloride | Triethylamine | Dichloromethane | Room Temperature |
| 4-tert-Butylbenzyl bromide | Sodium hydride | Tetrahydrofuran | 0 °C to Room Temperature |
A potential challenge with direct alkylation of primary amines is the possibility of over-alkylation to form the tertiary amine. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved.
Coupling Reactions Involving Benzyl (B1604629) Halides and Pyrrolidines
While direct alkylation is common, other coupling strategies can also be employed. For instance, palladium-catalyzed Buchwald-Hartwig amination could be used to couple pyrrolidin-3-amine with 4-tert-butylbenzyl bromide, although this is more commonly applied for the formation of N-aryl bonds.
A more relevant and widely used alternative is reductive amination. This method involves the reaction of pyrrolidin-3-amine with 4-tert-butylbenzaldehyde (B1265539) in the presence of a reducing agent. This two-step, one-pot procedure first forms an imine intermediate, which is then immediately reduced to the desired secondary amine. This method is often preferred due to its high efficiency and selectivity, minimizing the risk of over-alkylation.
| Aldehyde | Reducing Agent | Solvent | Typical Conditions |
| 4-tert-Butylbenzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | Room Temperature |
| 4-tert-Butylbenzaldehyde | Sodium cyanoborohydride | Methanol, Acetic Acid | Room Temperature |
| 4-tert-Butylbenzaldehyde | Catalytic Hydrogenation (e.g., Pd/C) | H₂, Ethanol | Room Temperature, Atmospheric Pressure |
The commercial availability of 4-tert-butylbenzaldehyde makes this a highly practical and efficient route for the synthesis of this compound. sigmaaldrich.comtcichemicals.com
Stereoselective Synthesis of Enantiomers and Diastereomers
The creation of specific enantiomers and diastereomers of this compound and its analogues is paramount for investigating their biological activities. Methodologies to achieve this include chiral resolution, asymmetric catalysis, and diastereoselective pathways.
Chiral Resolution Techniques for Amine Precursors
Chiral resolution is a classical yet effective strategy for separating enantiomers from a racemic mixture. This approach is often applied to key intermediates, such as the pyrrolidin-3-amine core or its precursors.
One common method involves the derivatization of the racemic amine with a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by conventional techniques like fractional crystallization or chromatography. For instance, chiral acids such as tartaric acid or (S)-(-)-camphanic acid can be reacted with a racemic amine precursor to form diastereomeric salts or amides, respectively. nih.gov After separation, the resolving agent is cleaved to yield the pure enantiomers of the amine. An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) utilized this principle by resolving enantiomers through their camphanic ester derivatives, which were then hydrolyzed to provide the desired chiral precursor in excellent yields. nih.gov
Kinetic resolution presents another powerful technique. This method relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. The reaction is stopped at partial conversion (ideally around 50%), resulting in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. whiterose.ac.uk Chiral phosphoric acids, for example, have been used in aza-Michael cyclization reactions to achieve kinetic resolution of racemic substrates, yielding enantioenriched chiral pyrrolidines. whiterose.ac.uk
Table 1: Comparison of Chiral Resolution Strategies for Amine Precursors
| Technique | Principle | Common Reagents/Catalysts | Key Advantage |
| Diastereomeric Salt/Derivative Formation | Conversion of enantiomers into separable diastereomers. | Tartaric acid, Camphanic acid, Mosher's acid | Robust and scalable for large quantities. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Lipases, Acylases | High enantioselectivity under mild conditions. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. | Chiral Phosphoric Acids (e.g., TRIP), Chiral Metal Complexes | Access to both the resolved substrate and the product enantiomer. |
| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP). | CSPs based on cellulose, amylose, or cyclodextrins | Analytical and preparative scale separation without derivatization. |
Asymmetric Catalysis in Pyrrolidine Scaffolding
Asymmetric catalysis offers a more elegant and atom-economical approach to obtaining enantiomerically pure compounds by directly creating the desired stereocenter during the formation of the pyrrolidine ring. This field has seen significant advances through organocatalysis and metal catalysis.
Organocatalysis, particularly using proline and its derivatives, has become a powerful tool for constructing chiral pyrrolidine scaffolds. nih.govmdpi.com These catalysts operate by forming chiral enamines or iminium ions with substrates, which then undergo stereocontrolled reactions. researchgate.net For example, the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral organocatalyst, can produce highly functionalized pyrrolidines with excellent enantioselectivity. researchgate.net The use of diarylprolinol silyl (B83357) ethers as organocatalysts is a notable breakthrough in this area, efficiently catalyzing asymmetric functionalization of aldehydes and ketones that can serve as precursors to the pyrrolidine ring. nih.gov
Transition metal catalysis provides another versatile avenue for asymmetric pyrrolidine synthesis. Chiral metal complexes, often featuring rhodium, iridium, or copper, can catalyze a range of transformations. acs.orgorganic-chemistry.org For instance, rhodium-catalyzed asymmetric C-H insertion reactions can form the pyrrolidine ring with high stereocontrol. acs.org Similarly, biocatalytic methods using engineered enzymes, such as P411 variants, have been developed for the intramolecular C(sp3)–H amination of simple azide (B81097) precursors to forge chiral pyrrolidines with high efficiency and selectivity (up to 99:1 enantiomeric ratio). acs.org
Diastereoselective Synthetic Pathways
When multiple stereocenters are present, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective syntheses of polysubstituted pyrrolidines are often achieved through multicomponent reactions or cycloadditions where stereochemical outcomes are directed by a chiral auxiliary or catalyst. acs.orgnih.govnih.gov
A notable example is the Lewis acid-catalyzed multicomponent reaction of an optically active starting material, an imine, and a nucleophile to construct highly substituted pyrrolidines. acs.orgnih.gov For instance, a TiCl₄-catalyzed reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can create up to three contiguous stereocenters in a single step with high diastereoselectivity. nih.gov
The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for the diastereoselective synthesis of pyrrolidines. nih.gov The use of chiral N-tert-butanesulfinyl imines as part of the dipolarophile has proven effective. The sulfinyl group acts as a potent chiral director, guiding the approach of the azomethine ylide to afford densely substituted pyrrolidines with excellent diastereoselectivity. nih.gov Subsequent removal of the sulfinyl group provides access to valuable, enantioenriched proline derivatives.
Table 2: Examples of Diastereoselective Pyrrolidine Synthesis
| Reaction Type | Key Reagents/Catalyst | Stereocontrol Element | Typical Diastereomeric Ratio (dr) | Reference |
| Multicomponent Reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters / Yb(OTf)₃ | Substrate/Catalyst Control | High (cis favored) | organic-chemistry.org |
| [3+2] Cycloaddition | N-tert-Butanesulfinylazadienes, Azomethine Ylides / Ag₂CO₃ | N-tert-butanesulfinyl group | >20:1 | nih.gov |
| Multicomponent Coupling | Optically active phenyldihydrofuran, N-tosyl imino ester / TiCl₄ | Chiral Substrate | High | acs.orgnih.gov |
Advanced Methodologies and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of advanced technologies and adherence to green chemistry principles to improve efficiency, reduce waste, and enhance safety. Microwave-assisted synthesis and flow chemistry are two such methodologies that have been successfully applied to the synthesis of pyrrolidine derivatives. rsc.orgresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. sphinxsai.comresearchgate.net
The synthesis of pyrrolidinone derivatives, for example, has been achieved through a one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate under microwave irradiation. sphinxsai.com This approach is considered a step towards green chemistry as it can be performed in an environmentally benign solvent like water and minimizes tedious work-up procedures. sphinxsai.com Researchers found that compared to conventional heating, which resulted in lower yields, microwave irradiation significantly improved yields and shortened reaction times. sphinxsai.comresearchgate.net Similarly, the N-alkylation of pyrrolidine-fused chlorin (B1196114) derivatives was achieved in just 5 minutes at 75 °C using microwave heating, a significant improvement over conventional methods. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine Derivative
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 8 hours | 4 hours |
| Energy Consumption | Higher | Lower |
| Yield | 50% | 41% (with potential for optimization) |
| Process Control | Slower response | Rapid heating, precise control |
Data conceptualized from findings on pyrrolidine-fused chlorin synthesis. mdpi.com
Flow Chemistry Applications
Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety (small reaction volumes), scalability, automation, and precise control over reaction parameters like temperature and pressure. acs.orgresearchgate.net
The synthesis of pyrrolidine analogues has been successfully demonstrated using flow chemistry. acs.orgcam.ac.uk For instance, a key step in the synthesis of 2,4-methanopyrrolidines, a constrained pyrrolidine analogue, was an intramolecular photochemical [2+2]-cycloaddition performed in a flow reactor. This method was scalable from milligram to kilogram quantities, highlighting the production advantages of flow chemistry. acs.org The Ley group has developed modular flow reactors for synthesizing trisubstituted drug-like pyrrolidines via cycloaddition processes and for reacting unstabilized azomethine ylides with nitroalkenes to generate 3-nitropyrrolidines. cam.ac.uk These continuous processes often incorporate in-line purification with immobilized reagents and scavengers, leading to a streamlined and highly efficient synthesis that aligns with green chemistry principles. cam.ac.uk
Catalyst Development for Amination Reactions
The synthesis of complex amines such as this compound relies heavily on advanced catalytic methods. Amination reactions, which form carbon-nitrogen (C-N) bonds, are fundamental to the construction of the pyrrolidine core and the installation of its substituents. The development of efficient and selective catalysts for these transformations is a critical area of research, enabling access to structurally diverse molecules with potential applications in various fields of chemistry. Key strategies include reductive amination for N-alkylation and direct C-H amination for functionalizing the heterocyclic ring.
Catalysts for Reductive Amination
Reductive amination is a highly effective and widely used method for forming C-N bonds, often by reacting a carbonyl compound with an amine in the presence of a reducing agent and a catalyst. mdpi.comnih.gov This approach is particularly relevant for synthesizing the N-arylmethyl substituent of the target compound, likely through the reaction of pyrrolidin-3-amine with 4-tert-butylbenzaldehyde. The process typically involves the initial formation of an imine or enamine intermediate, which is then hydrogenated. mdpi.com
A range of transition metal catalysts have been developed to facilitate this transformation with high efficiency and selectivity. Iridium-based catalysts, for instance, have been successfully employed in transfer hydrogenation processes for the reductive amination of diketones to form N-aryl-substituted pyrrolidines. nih.gov Nickel nanoparticle catalysts also show significant promise, enabling the synthesis of diverse primary amines from readily available carbonyl compounds and ammonia (B1221849) using molecular hydrogen. researchgate.net Furthermore, gold nanoparticle catalysts supported on mesoporous silica (B1680970) have been utilized for the reductive amination of various aldehydes and amines. mdpi.com
| Catalyst System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Iridium Complexes | Diketones, Anilines | Enables successive reductive amination via transfer hydrogenation; effective in water. | nih.gov |
| Ni Nanoparticles on Silica | Carbonyls, Ammonia | Stable and reusable catalyst; synthesizes primary benzylic and aliphatic amines. | researchgate.net |
| Gold Nanoparticles (AuNPs) | Aldehydes, Amines | Utilizes dimethylphenylsilane (B1631080) as a reductant in isopropyl alcohol. | mdpi.com |
| RuCo/AC | Furfural (FF) | Bimetallic catalyst on activated carbon; operates in water as a green solvent. | mdpi.com |
Catalysts for Intramolecular C-H Amination
A more modern and atom-economical approach to constructing the pyrrolidine ring itself involves the intramolecular amination of unactivated C(sp³)-H bonds. This strategy allows for the direct formation of the heterocyclic ring from a linear amine precursor, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Copper-based catalysts have proven particularly effective for this transformation. Research has demonstrated that copper(I) complexes can catalyze the intramolecular aerobic oxidative C-H amination to produce various N-heterocycles. dovepress.com Mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines and piperidines have provided insight into the Cu(I)/Cu(II) catalytic cycle. acs.org These reactions can proceed through various mechanisms, including concerted C-H insertion of copper nitrenes or processes involving single-electron transfer (SET). nih.gov
Beyond copper, other metals have been explored. Iridium complexes, for example, catalyze the N-heterocyclization of primary amines with diols to yield five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Iron-catalyzed systems have also been developed for the aerobic oxidative synthesis of N-heterocycles like indazoles and pyrazoles from arylhydrazones, using molecular oxygen as the sole oxidant. dovepress.com
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper Complexes | Intramolecular C(sp³)-H Amination | Tolerates various functional groups; proceeds under mild conditions. | organic-chemistry.orgacs.org |
| Cp*Ir Complexes | N-Heterocyclization of Amines with Diols | Provides good to excellent yields for 5-, 6-, and 7-membered rings. | organic-chemistry.org |
| FeBr₃ | Aerobic Oxidative C-H Amination | Inexpensive catalyst; uses molecular oxygen as a green oxidant. | dovepress.com |
| Rhodium Complexes | Intramolecular C-H Amination | Effective for synthesizing pyrrolidines from O-benzoylhydroxylamines. | organic-chemistry.org |
Biocatalytic Approaches to Amination
A frontier in catalyst development is the use of enzymes to perform challenging chemical transformations. Biocatalysis offers the potential for unparalleled selectivity under mild reaction conditions. Recently, enzymatic platforms have been engineered to construct chiral pyrrolidines via intramolecular C(sp³)–H amination. acs.org By employing directed evolution, variants of cytochrome P450 enzymes (specifically P411) have been developed that can catalyze the insertion of alkyl nitrenes into C-H bonds to build pyrrolidine derivatives with high enantioselectivity. This work represents the first example of an enzymatic intramolecular alkyl nitrene C(sp³)-H insertion and opens new avenues for the synthesis of chiral N-heterocycles. acs.org
Structure Activity Relationship Sar Studies of 1 4 Tert Butylphenyl Methyl Pyrrolidin 3 Amine and Its Analogues
Systematic Modification of the Pyrrolidine (B122466) Core
Substituent Effects at Pyrrolidine Positions (e.g., C2, C4, C5)
The introduction of substituents at the C2, C4, and C5 positions of the pyrrolidine ring can alter the compound's potency, selectivity, and pharmacokinetic properties. The nature, size, and stereochemistry of these substituents are critical. For instance, in other pyrrolidine-based compounds, the introduction of small alkyl or hydroxyl groups can create additional binding interactions or alter the molecule's polarity.
Table 1: Potential Effects of Substituents at Pyrrolidine Positions
| Position | Substituent Type | Potential Impact on Activity |
| C2 | Small alkyl, fluoro | May influence binding affinity and metabolic stability. |
| C4 | Hydroxyl, amino, small alkyl | Can introduce new hydrogen bonding interactions and affect polarity. |
| C5 | Small alkyl, fluoro | May impact the overall conformation and metabolic profile. |
Conformational Analysis and its Influence on Activity
The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, often referred to as "envelope" or "twist" forms. The preferred conformation can be influenced by the substituents on the ring and the N-benzyl group. This conformational preference is crucial as it determines the spatial orientation of the key functional groups, which in turn affects how the molecule fits into a biological target's binding site.
Computational modeling and NMR studies on similar pyrrolidine-containing molecules have demonstrated that locking the ring into a specific conformation through strategic substitution can lead to an increase in potency and selectivity. The orientation of the 3-amino group and the 1-benzyl group relative to the plane of the pyrrolidine ring is a key determinant of activity.
Exploration of the Amine Functional Group
The primary amine at the 3-position of the pyrrolidine ring is a key feature, likely involved in crucial interactions with a biological target, such as hydrogen bonding or ionic interactions.
Primary, Secondary, Tertiary Amine Derivatives
Modification of the primary amine to a secondary or tertiary amine can have a profound impact on the compound's biological profile.
Secondary Amines: Introducing a small alkyl group (e.g., methyl, ethyl) would create a secondary amine. This change would alter the hydrogen bonding capacity (from two hydrogen bond donors to one) and increase lipophilicity. In some contexts, this can lead to improved cell permeability and potency.
Tertiary Amines: Further alkylation to a tertiary amine would remove the hydrogen bond donating capability entirely, which could be detrimental if this interaction is critical for binding. However, the increased basicity and steric bulk might lead to different interactions or improved pharmacokinetic properties. Studies on other bioactive amines have shown that tertiary amines can sometimes exhibit higher activity compared to their primary or secondary counterparts. nih.gov
Table 2: Predicted Impact of Amine Substitution on Activity
| Amine Type | Hydrogen Bond Donors | General Impact on Lipophilicity | Potential Activity Outcome |
| Primary (-NH2) | 2 | Lower | Baseline activity |
| Secondary (-NHR) | 1 | Moderate Increase | May increase or decrease depending on target |
| Tertiary (-NR2) | 0 | Significant Increase | May increase or decrease depending on target |
Impact of Amine Basicity and Protonation State
The basicity of the 3-amino group, quantified by its pKa, determines its protonation state at physiological pH. A significant portion of the amine groups will be protonated (as an ammonium cation), which is often crucial for forming a strong ionic bond with an acidic residue (e.g., aspartate or glutamate) in a target protein.
Altering the substituents on the pyrrolidine ring or the amine itself can modulate this basicity. Electron-withdrawing groups would decrease basicity, while electron-donating groups would increase it. Fine-tuning the pKa can be a key optimization strategy to maximize binding affinity and selectivity. The basicity of pyrrolidines can be influenced by substituents, with charged groups having a strong effect. nih.gov
Derivatization of the 4-Tert-butylphenyl Moiety
The 4-tert-butylphenyl group is a bulky, lipophilic moiety that likely interacts with a hydrophobic pocket in the biological target. Modifications to this part of the molecule can explore the limits of this pocket and optimize hydrophobic and van der Waals interactions.
Replacing the tert-butyl group with other alkyl groups of varying size (e.g., isopropyl, cyclohexyl) could probe the size constraints of the hydrophobic pocket. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring could influence the electronic properties of the aromatic system and potentially lead to additional interactions. For instance, adding a halogen or a methoxy group could alter the binding mode and affinity.
SAR studies on other benzyl-substituted compounds have often shown that the nature and position of substituents on the phenyl ring are critical for potency. For example, in some series, a para-substituent provides optimal activity, while in others, meta- or ortho-substitution is preferred.
Table 3: Potential Modifications of the 4-Tert-butylphenyl Moiety
| Modification | Rationale | Potential Outcome |
| Varying the alkyl substituent | Probe the size of the hydrophobic pocket | Increased or decreased potency |
| Introducing polar substituents (e.g., -OH, -OMe) | Explore potential for hydrogen bonding | May increase or decrease affinity and alter solubility |
| Introducing halogens (e.g., -F, -Cl) | Alter electronic properties and hydrophobic interactions | Can lead to improved potency and metabolic stability |
Para-Substituent Effects on Biological Recognition
The nature of the substituent at the para-position of the phenyl ring plays a pivotal role in molecular recognition by a biological target. Modifications at this position can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect binding affinity. In the parent compound, the tert-butyl group occupies this position. To elucidate its importance, analogues with various other substituents are typically synthesized and evaluated.
Research findings indicate that both electron-donating and electron-withdrawing groups can modulate activity. The size and lipophilicity of the substituent are often key determinants of potency. For instance, replacing the tert-butyl group with smaller alkyl groups (like methyl) or polar groups (like methoxy or halogens) can lead to significant changes in biological activity. A systematic exploration allows for the mapping of the steric and electronic tolerance of the target's binding pocket.
| Compound ID | Para-Substituent (R) | Relative Potency | Key Observations |
|---|---|---|---|
| 1a | -H | Baseline | Unsubstituted phenyl provides a baseline for comparison. |
| 1b | -CH₃ | ++ | Small lipophilic group enhances potency. |
| 1c | -OCH₃ | + | Introduction of a polar group, moderate activity. |
| 1d | -Cl | ++ | Electron-withdrawing group with moderate size is favorable. |
| 1e (Parent) | -C(CH₃)₃ | ++++ | Large, bulky lipophilic group significantly boosts potency, suggesting a large hydrophobic pocket. |
| 1f | -CF₃ | +++ | Strong electron-withdrawing and lipophilic group shows high potency. |
Steric and Electronic Contributions of the Tert-butyl Group
The tert-butyl group is a unique substituent with distinct steric and electronic properties that often impart favorable characteristics to bioactive molecules. nih.govchemrxiv.org
Steric Contributions : The most notable feature of the tert-butyl group is its significant bulk. This steric hindrance can serve several purposes. Firstly, it can lock the molecule into a specific conformation that is favorable for binding to the target receptor. Secondly, its size can facilitate extensive van der Waals interactions within a large hydrophobic binding pocket, thereby increasing binding affinity. researchgate.net Furthermore, the bulkiness of the tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent parts of the molecule, which can lead to improved metabolic stability and a longer duration of action. chemrxiv.org
Electronic Contributions : Electronically, the tert-butyl group is considered to be weakly electron-donating through an inductive effect (+I). quora.com Unlike a methyl group, it cannot participate in hyperconjugation because it lacks an alpha-hydrogen. quora.com This purely inductive electron-donating nature can influence the electron density of the phenyl ring, which may affect its interaction with the biological target, for instance, by modulating cation-π or other non-covalent interactions. The insertion of tert-butyl groups has been shown to raise the LUMO level in other molecular systems, a testament to its electronic influence. nih.gov
Bioisosteric Replacements of the Phenyl Ring
Bioisosteric replacement is a widely used strategy in drug design to improve a compound's physicochemical properties and potency while retaining its primary biological activity. researchgate.net Replacing the 4-tert-butylphenyl ring with various bioisosteres can address issues such as poor solubility or high metabolic turnover often associated with phenyl rings. nih.gov
Common bioisosteric replacements for a phenyl ring include:
Saturated Rings : In cases where π-stacking interactions are not essential for activity, replacing the aromatic ring with a saturated carbocycle like cyclohexane can increase the fraction of sp³ carbons (Fsp³), which often correlates with improved solubility and better clinical outcomes. nih.gov
Rigid Scaffolds : Novel, rigid, non-aromatic bioisosteres such as bicyclo[1.1.1]pentane (BCP) have gained prominence. tandfonline.com BCP can mimic the para-substituted geometry of the phenyl ring while being a saturated, three-dimensional scaffold, which can significantly enhance solubility and metabolic stability. nih.gov
| Compound ID | Phenyl Ring Bioisostere | Relative Potency | Impact on Properties |
|---|---|---|---|
| 1e (Parent) | 4-tert-butylphenyl | ++++ | High potency, moderate solubility. |
| 2a | pyridin-4-yl | ++ | Improved solubility, potential for H-bonding, reduced potency. |
| 2b | thiophen-2-yl | +++ | Maintained lipophilicity, altered electronics, comparable potency. |
| 2c | 4-tert-butylcyclohexyl | ++ | Increased Fsp³, improved solubility, loss of aromatic interactions. |
| 2d | bicyclo[1.1.1]pentan-1-yl | +++ | Significantly improved solubility and metabolic stability, maintained vector. |
Modulation of the Alkyl Linker (Methyl Bridge)
Homologation and Heteroatom Insertion
Homologation : Altering the length of the alkyl linker by adding more methylene units (homologation) to create an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) bridge directly changes the distance and geometric angle between the phenyl and pyrrolidine rings. SAR studies often reveal an optimal linker length for biological activity. rsc.orgnih.gov A linker that is too short may cause steric clashes, while one that is too long may not position the functional groups optimally within the binding site.
Heteroatom Insertion : Replacing a methylene group in the linker with a heteroatom, such as oxygen (to form an ether) or nitrogen (to form an amine), can introduce significant changes. These heteroatoms can act as hydrogen bond acceptors or donors, providing additional interaction points with the target. nih.gov They also alter the linker's bond angles and rotational freedom, thereby influencing the compound's preferred conformation.
| Compound ID | Linker (X) | Relative Potency | Key Observations |
|---|---|---|---|
| 1e (Parent) | -CH₂- | ++++ | Optimal length and flexibility observed. |
| 3a | -(CH₂)₂- | ++ | Increased length leads to suboptimal positioning of pharmacophores. |
| 3b | -(CH₂)₃- | + | Further increase in length significantly reduces activity. |
| 3c | -O-CH₂- | ++ | Introduction of H-bond acceptor, altered bond angle, reduced potency. |
| 3d | -NH-CH₂- | + | Introduction of H-bond donor/acceptor, potential for new interactions. |
Conformational Flexibility of the Linker
The flexibility of the linker is a critical factor that influences the entropic cost of binding. nih.gov A highly flexible linker can adopt numerous conformations in solution, and freezing it into a single bioactive conformation upon binding to a receptor comes at a significant entropic penalty, which can decrease binding affinity. pharmacologymentor.com
Strategies to modulate linker flexibility include:
Rigidification : Introducing conformational constraints, for example, by incorporating a double bond (e.g., creating a benzylidene linker) or by making the linker part of a cyclic system, can reduce the number of available conformations. pharmacologymentor.com This pre-organizes the molecule into a shape that is closer to the bioactive conformation, potentially increasing potency. However, if the rigidified conformation is not the correct one, a significant loss of activity will be observed.
Flexible Linkers : While often associated with an entropic penalty, some degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to induced-fit changes in the binding pocket of the target protein. nih.gov The single methylene bridge in the parent compound provides a balance of conformational restriction and adaptability.
Stereochemical Influence on Activity
The structure of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine contains a stereocenter at the C3 position of the pyrrolidine ring. Consequently, the compound can exist as two enantiomers: (R)-1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine and (S)-1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and will therefore interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may bind with lower affinity or not at all. researchgate.net
Therefore, it is crucial to synthesize and test each enantiomer separately to determine which one is responsible for the biological activity. The racemic mixture may exhibit the averaged activity of the two, or in some cases, the distomer could interfere with the eutomer's binding or cause off-target effects. The spatial orientation of the 3-amino group is critical for forming key interactions (e.g., hydrogen bonds or ionic bonds) with the target protein, and only one stereoisomer may present it in the correct orientation for optimal binding. nih.govresearchgate.net
| Compound | Stereochemistry | Relative Potency |
|---|---|---|
| 4a | (R/S) - Racemic | ++++ |
| 4b | (S) - Enantiomer | ++++++++ |
| 4c | (R) - Enantiomer | + |
Enantiomeric Differences in Target Interaction
The stereochemistry of a molecule is a fundamental determinant of its biological activity. In the case of this compound, the chiral center at the 3-position of the pyrrolidine ring gives rise to two enantiomers, (R)- and (S)-1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine. These non-superimposable mirror images can exhibit significantly different pharmacological profiles due to the three-dimensional nature of their interactions with biological targets such as receptors and enzymes.
While specific studies on the enantiomers of this compound are not extensively detailed in publicly available literature, research on closely related pyrrolidine-containing compounds underscores the importance of stereoselectivity. For instance, studies on pyrrolidine derivatives often reveal that one enantiomer possesses significantly higher affinity or efficacy for a particular biological target compared to its counterpart. This disparity arises from the specific spatial arrangement of functional groups, which dictates the ability of the molecule to form optimal interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—within the target's binding site. The differential activity of enantiomers is a well-established principle in pharmacology, and it is highly probable that the (R)- and (S)-enantiomers of this compound would also display distinct biological activities.
Diastereomeric Specificity in Biological Systems
The introduction of additional chiral centers into the molecular structure of this compound or its analogues leads to the formation of diastereomers. Diastereomers, being stereoisomers that are not mirror images of each other, possess different physical properties and can exhibit markedly different biological activities and pharmacokinetic profiles.
Ligand Efficiency and Lipophilic Efficiency Assessments
In the process of drug discovery and lead optimization, it is crucial to assess not only the potency of a compound but also its "quality" in terms of physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used for this purpose.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is a useful tool for comparing the binding efficiency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target, rather than achieving potency simply through an increase in size.
Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is a valuable metric for assessing the "drug-likeness" of a compound, as high lipophilicity can be associated with undesirable properties such as poor solubility, high metabolic turnover, and off-target toxicity. A higher LipE value suggests a more favorable balance between potency and lipophilicity.
The following interactive table provides a hypothetical example of how such data could be presented for a series of analogues.
| Compound | Target Affinity (Ki, nM) | pKi | Heavy Atom Count (HAC) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| Analog 1 | 50 | 7.30 | 20 | 3.5 | 0.37 | 3.80 |
| Analog 2 | 25 | 7.60 | 22 | 3.8 | 0.35 | 3.80 |
| Analog 3 | 10 | 8.00 | 25 | 4.2 | 0.32 | 3.80 |
| Analog 4 | 100 | 7.00 | 18 | 3.0 | 0.39 | 4.00 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for any specific compound.
Mechanistic and Preclinical Biological Investigations of 1 4 Tert Butylphenyl Methyl Pyrrolidin 3 Amine
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental in early-stage drug discovery to determine how a compound interacts with its biological target.
Target Identification and Selectivity Profiling
Target identification for a novel compound like 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine would typically begin with broad screening against a panel of known biological targets, including receptors, enzymes, and ion channels. This process helps to identify primary targets and assess the compound's selectivity. A high degree of selectivity is often desirable to minimize off-target effects.
Agonist/Antagonist/Modulator Characterization
Once a primary target is identified, functional assays are employed to characterize the nature of the interaction. These assays determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (binding to a different site to modify the receptor's response to its natural ligand). The specific type of assay would depend on the receptor class; for example, G-protein coupled receptors (GPCRs) are often studied using GTPγS binding assays or by measuring downstream second messengers like cAMP.
Enzymatic Inhibition Studies (e.g., Flavivirus NS2B-NS3 Protease, Histone Acetyltransferases)
If the compound is screened for enzymatic activity, its potential as an inhibitor would be quantified.
Flavivirus NS2B-NS3 Protease: The NS2B-NS3 protease is a crucial enzyme for the replication of flaviviruses like Dengue and Zika, making it a significant antiviral target. nih.govnih.gov An inhibition assay would measure the compound's ability to block the protease's activity, typically using a fluorogenic substrate. The concentration at which the compound inhibits 50% of the enzyme's activity (IC50) would be determined.
Histone Acetyltransferases (HATs): HATs are enzymes involved in epigenetic regulation by acetylating histone proteins. Their dysregulation is implicated in diseases such as cancer. nih.gov An in vitro HAT assay would assess the ability of the compound to inhibit the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate.
Cell-Based Assays for Cellular Activity
Cell-based assays are crucial for confirming that a compound's activity observed in a cell-free system translates to a more complex biological environment and for assessing its ability to enter cells.
Cellular Permeability and Uptake Studies
For a compound to be effective, it often needs to cross the cell membrane to reach its intracellular target. Cellular permeability can be assessed using models like the Caco-2 cell monolayer assay, which mimics the intestinal epithelium, to predict oral absorption. Cellular uptake studies would directly measure the concentration of the compound inside cultured cells over time.
Reporter Gene Assays for Pathway Modulation (e.g., PXR activity)
Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway.
PXR Activity: The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism, such as CYP3A4. nih.gov A PXR reporter gene assay would use a cell line engineered to express PXR and a reporter gene (like luciferase) linked to a PXR-responsive promoter. An increase in reporter gene activity in the presence of the compound would indicate that it is a PXR activator. nih.gov
No specific data for this compound was found in the public domain for any of the assays described above.
Antiproliferative Activity in Cell Lines (e.g., Antineoplastic Activity)
No studies detailing the antiproliferative or antineoplastic activity of this compound in any cancer cell lines have been identified.
Antimicrobial Activity in Bacterial and Fungal Strains
There is no available research documenting the antimicrobial effects of this compound against any bacterial or fungal strains.
Antiviral Activity in Viral Models
No published data exists regarding the antiviral activity of this compound in any viral models.
In Vivo Preclinical Models for Pharmacological Proof-of-Concept (Excluding Toxicity)
Animal Models for Disease Phenotypes (e.g., Antiseizure, Antinociceptive, Antihyperlipemic, Anxiolytic)
A thorough search of preclinical studies yielded no in vivo data for this compound in animal models for antiseizure, antinociceptive, antihyperlipemic, or anxiolytic activities.
Pharmacodynamic Markers in Preclinical Models
There is no information available on the pharmacodynamic markers associated with this compound in any preclinical models.
Target Engagement Studies in Animal Tissues
No studies on the target engagement of this compound in animal tissues have been found in the scientific literature.
Computational Chemistry and Molecular Modeling of 1 4 Tert Butylphenyl Methyl Pyrrolidin 3 Amine
Quantum Mechanical (QM) Calculations for Molecular Properties
Quantum mechanical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules with a high degree of accuracy.
A theoretical QM study of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine would involve calculating its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. Furthermore, an analysis of the electrostatic potential surface would reveal the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions that are crucial for intermolecular interactions.
Hypothetical Data Table: Electronic Properties
| Property | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds in the benzyl (B1604629) substituent of this compound suggest the existence of multiple low-energy conformations. QM calculations could be employed to perform a systematic conformational search to identify the most stable three-dimensional structures. By calculating the relative energies of these conformers, an energy landscape can be constructed, providing insights into the molecule's flexibility and the probabilities of it adopting different shapes.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
While no specific protein targets for this compound have been identified in the literature, molecular docking could be used to screen it against a panel of known biological targets. Such a study would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of a protein. This would be a crucial first step in identifying its potential pharmacological activity.
Hypothetical Data Table: Docking Results with a Kinase Target
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | Predicted strength of the ligand-protein interaction. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein. |
In a broader approach, this compound could be used as a query molecule in virtual screening campaigns against large databases of protein structures. This would involve docking the compound into the binding sites of thousands of proteins to identify potential new biological targets, which could then be prioritized for experimental validation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal how the molecule moves, flexes, and interacts with its environment. This can provide a more realistic understanding of its conformational preferences and the stability of its interactions with a biological target, complementing the static picture provided by molecular docking.
Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool to investigate the stability of a ligand-protein complex and its dynamic behavior over time. For a compound like this compound, MD simulations can reveal how it settles into the binding pocket of a target protein, the key interactions that maintain its bound state, and the flexibility of both the ligand and the protein.
MD simulations on related pyrrolidine derivatives have demonstrated their stability within protein binding sites over trajectories of 100 nanoseconds. nih.gov Such simulations track the atomic coordinates of the system, allowing for the analysis of root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex is typically characterized by a low and converging RMSD value for the protein backbone and the ligand.
Furthermore, conformational dynamics studies elucidate the puckering of the pyrrolidine ring, which is known to adopt two primary pucker modes: Cγ-exo and Cγ-endo. nih.gov The substituents on the pyrrolidine ring significantly influence this puckering. For instance, sterically demanding groups like a tert-butyl group can strongly favor a pseudoequatorial orientation, thereby dictating a specific puckering effect. nih.gov In the case of this compound, the large (4-tert-butylphenyl)methyl group at the N1 position and the amine group at the C3 position would be expected to influence the conformational landscape of the pyrrolidine ring, affecting how the molecule presents its key interacting groups to a protein target.
Table 1: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex
| Parameter | Value/Setting | Purpose |
| Simulation Engine | AMBER, GROMACS | To run the molecular dynamics simulation. |
| Force Field | AMBER FF14SB, CHARMM36 | To define the potential energy of the system. |
| Water Model | TIP3P | To explicitly solvate the protein-ligand complex. |
| System Size | ~50,000 atoms | Represents the protein, ligand, water, and ions. |
| Simulation Time | 100 ns | To observe the stability and dynamics of the complex. |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability, flexibility, and interactions. |
Solvent Effects and Binding Free Energy Calculations
The binding of a ligand to a protein is a complex process influenced by the surrounding solvent, typically water. Computational methods are used to estimate the binding free energy (ΔG_bind), which determines the affinity of the ligand for the protein. A more negative ΔG_bind indicates a stronger interaction.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding free energies from MD simulation snapshots. nih.gov These methods compute the free energy of the complex, the protein, and the ligand in both the gas phase and solution, allowing for the estimation of the binding free energy. The calculation incorporates van der Waals, electrostatic, and solvation energies.
For pyrrolidine derivatives, MM/PBSA calculations have been used to support molecular docking results by providing a quantitative estimate of binding affinity. nih.gov These calculations can help differentiate between various binding poses or compare the affinity of different analogs for the same target. The accuracy of these methods is generally considered to be within 1 to 2 kcal/mol of experimental values. nih.gov
Table 2: Example Components of a Binding Free Energy Calculation (MM/GBSA)
| Energy Component | Description | Representative Value (kcal/mol) |
| ΔE_vdw | Van der Waals Energy | -45.0 |
| ΔE_elec | Electrostatic Energy | -20.0 |
| ΔG_polar | Polar Solvation Energy | +30.0 |
| ΔG_nonpolar | Nonpolar Solvation Energy | -5.0 |
| ΔG_bind | Total Binding Free Energy | -40.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activity
For a series of compounds including analogs of this compound, a QSAR model can be developed to predict their activity against a specific biological target. This involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive equation. nih.govniscpr.res.in
Several QSAR studies on pyrrolidine derivatives have been successfully conducted. nih.govtandfonline.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to create models with good stability and predictability. tandfonline.com The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (R²_pred). nih.govtandfonline.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Identification of Key Physicochemical Descriptors
A crucial outcome of QSAR studies is the identification of the physicochemical properties, or descriptors, that are most important for the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
In studies of pyrrolidine derivatives, descriptors related to electrostatic fields and hydrogen bonding have been found to be highly correlated with inhibitory activity. nih.gov For instance, CoMSIA contour maps can visualize regions where certain properties are favorable or unfavorable for activity. A map might show that a bulky, electropositive group is favored in one region of the molecule, while a hydrogen bond donor is required in another. For this compound, key descriptors would likely relate to the size and hydrophobicity of the tert-butylphenyl group and the hydrogen bonding capacity of the pyrrolidin-3-amine moiety.
Table 3: Common Physicochemical Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Potential Relevance to the Target Compound |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bond interactions. |
| Steric | Molecular Volume, Surface Area | Influences the fit within the binding pocket. |
| Hydrophobic | LogP, Hydrophobic Fields | Important for interactions with nonpolar residues. |
| Topological | Molecular Connectivity Indices | Encodes information about branching and shape. |
| Hydrogen Bonding | H-bond Donor/Acceptor Counts | Crucial for specific interactions with the protein target. |
Pharmacophore Modeling and Ligand-Based Design
When the 3D structure of the biological target is unknown, ligand-based methods like pharmacophore modeling can be employed. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For a set of active molecules that includes this compound, a pharmacophore model could be generated by aligning the compounds and identifying common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The resulting model represents a 3D hypothesis of the essential interactions required for activity.
This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that possess the required features and are therefore likely to be active. It also serves as a guide for the design of new analogs by highlighting the key interaction points that should be maintained or introduced in a new molecular structure. For this compound, a likely pharmacophore would include a hydrophobic feature corresponding to the tert-butylphenyl group and a hydrogen bond donor/acceptor feature from the pyrrolidin-3-amine part of the molecule.
Future Directions and Research Gaps
Exploration of Novel Biological Targets
The structural motifs of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine, namely the N-benzylpyrrolidine and aminopyrrolidine moieties, are present in compounds targeting a wide array of biological entities. Future research should systematically screen this compound against various targets to uncover its therapeutic potential.
Potential Target Classes for Screening:
| Target Class | Rationale for Screening | Key Considerations |
| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine (B122466) scaffold is a common feature in GPCR ligands, and the N-benzyl group can facilitate interactions with receptor binding pockets. nih.gov | A broad panel of GPCRs should be screened to identify potential agonist or antagonist activity. |
| Ion Channels | Pyrrolidine derivatives have been shown to modulate the activity of various ion channels, including voltage-gated sodium and calcium channels. researchgate.net | Electrophysiological assays can determine the effect of the compound on ion channel function. |
| Enzymes (e.g., kinases, proteases) | The amine functionality of the pyrrolidine ring can act as a key interaction point with the active sites of enzymes. | A diverse range of enzymatic assays should be employed to identify potential inhibitory or activating effects. |
| Transporters | The structural similarity to known transporter substrates or inhibitors suggests potential interactions. | Cellular uptake and transport assays can elucidate any effects on transporter function. |
Development of Advanced Synthetic Routes for Complex Analogues
To establish a comprehensive structure-activity relationship (SAR), the synthesis of a diverse library of analogues is crucial. Future synthetic efforts should focus on developing efficient and stereoselective routes to modify the core structure of this compound.
Key Synthetic Strategies to Explore:
Stereoselective Synthesis: The development of methods to control the stereochemistry of the pyrrolidine ring is paramount, as different stereoisomers can exhibit distinct biological activities. nih.gov This can be achieved through the use of chiral starting materials or asymmetric catalysis.
Late-Stage Functionalization: The ability to introduce chemical modifications in the final steps of the synthesis allows for the rapid generation of a diverse range of analogues. Techniques such as C-H activation could be explored for this purpose.
Multicomponent Reactions: These reactions offer an efficient way to construct complex molecules in a single step, potentially streamlining the synthesis of novel derivatives. tandfonline.com
Mechanistic Elucidation at the Atomic Level
A fundamental understanding of how this compound interacts with its biological targets is essential for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at an atomic level.
Investigative Approaches for Mechanistic Studies:
| Technique | Information Gained |
| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to its target, revealing key intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the dynamics of the compound-target interaction in solution. |
| Computational Modeling (e.g., Molecular Docking, Molecular Dynamics) | Predicts the binding mode of the compound and provides insights into the energetics of the interaction. nih.gov |
Recent mechanistic studies on the synthesis of pyrrolidines have utilized density functional theory (DFT) to understand the catalytic cycle, a similar approach could be applied to understand its interactions with biological targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These technologies can be leveraged to accelerate the identification of novel analogues of this compound with improved properties.
Applications of AI and ML in Future Research:
Predictive Modeling: AI/ML models can be trained on existing data for pyrrolidine derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues. mdpi.com
De Novo Design: Generative models can design entirely new molecules based on the core scaffold of this compound with optimized properties for a specific biological target.
SAR Analysis: Machine learning algorithms can identify subtle patterns in structure-activity relationship data that may not be apparent through traditional analysis.
Opportunities for Probe Development in Chemical Biology
Chemical probes are indispensable tools for studying biological processes. The scaffold of this compound could serve as a starting point for the development of novel probes to investigate specific biological pathways or targets.
Potential Probe Development Strategies:
Affinity-Based Probes: By attaching a reactive group, the compound can be used to covalently label its biological target, facilitating target identification and validation.
Fluorescent Probes: The incorporation of a fluorophore would allow for the visualization of the compound's distribution and target engagement within cells and tissues.
Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, providing temporal and spatial control over the labeling process.
Q & A
Q. Advanced Research Focus
- Metabolic stability : Incubate with liver microsomes (CYP450 enzymes).
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
- Bioavailability : Perform pharmacokinetic profiling in rodent models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
